N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine
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Overview
Description
N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine is an organic compound with the molecular formula C10H18N2S and a molecular weight of 198.33 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The isopropyl group attached to the thiazole ring and the propan-2-amine moiety contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine typically involves the reaction of 2-isopropylthiazole with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring and the amine group play crucial roles in binding to biological receptors, enzymes, or other macromolecules. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine
- N-ethyltetrahydrofuran-3-amine
- Tetrahydrofuran-3-sulfonamide
Comparison: N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine is unique due to the presence of both the thiazole ring and the propan-2-amine moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the thiazole ring enhances its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H18N2S |
---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)10-12-6-9(13-10)5-11-8(3)4/h6-8,11H,5H2,1-4H3 |
InChI Key |
ZNEPCBXSLGYERK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CNC(C)C |
Origin of Product |
United States |
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